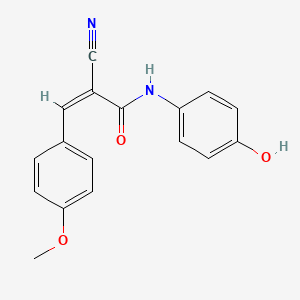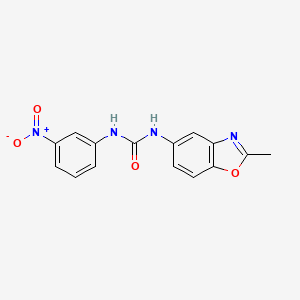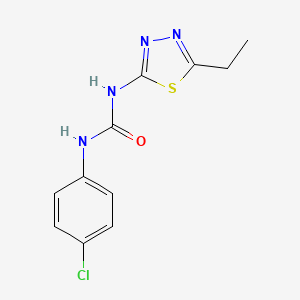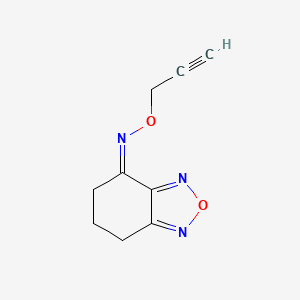
2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide
Vue d'ensemble
Description
2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CHMA, and its chemical formula is C18H15N2O3. CHMA is a member of the acrylamide family of compounds, which are known for their diverse range of biological activities and potential therapeutic applications.
Applications De Recherche Scientifique
Corrosion Inhibition
Research by Abu-Rayyan et al. (2022) explored the use of 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) as a corrosion inhibitor for copper in nitric acid solutions. This study utilized both chemical and electrochemical methods to demonstrate the effectiveness of ACR-2, showing it as an effective mixed-type inhibitor. The study also involved theoretical computations and experimental findings using density functional theory (DFT) and Monte Carlo simulations (MC) (Abu-Rayyan et al., 2022).
Mechanofluorochromic Properties
Song et al. (2015) synthesized 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(4-methoxyphenyl)-2-propenamide. These compounds exhibited distinct optical properties due to their specific stacking modes. The study found that these compounds, particularly when ground, displayed a notable red-shift in their emission peaks. This transformation from crystalline to amorphous phase was evidenced by differential scanning calorimetry and powder X-ray diffractometry, highlighting their potential in mechanofluorochromic applications (Song et al., 2015).
Novel Diastereoselective Synthesis
Bondock et al. (2014) conducted a novel diastereoselective synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, closely related to the target compound. This synthesis involved a one-pot reaction and resulted in compounds whose structures were confirmed through various spectroscopic methods. This research contributes to the methodology of synthesizing complex acrylamides (Bondock et al., 2014).
Cytotoxicity Studies
Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides from N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides. These compounds were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential use of these compounds in cancer research (Hassan et al., 2014).
Anti-breast Cancer Activity
Ghorab and Alsaid (2015) investigated the anti-breast cancer activity of 2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivatives. This research indicated significant cytotoxic activity against the MCF7 breast cancer cell line, suggesting the potential of these derivatives in medicinal applications (Ghorab & Alsaid, 2015).
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-8-2-12(3-9-16)10-13(11-18)17(21)19-14-4-6-15(20)7-5-14/h2-10,20H,1H3,(H,19,21)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSVYHGMBYPHSQ-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chembrdg-BB 5739805 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(acetylamino)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5779969.png)

![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5779980.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5779992.png)

![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5780012.png)
![3-({[4-(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B5780023.png)


![methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5780047.png)

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5780066.png)
![N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5780069.png)